

Application Note: Accurate Determination of Thiol Concentration using the DTNB Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dithionitrobenzoic acid*

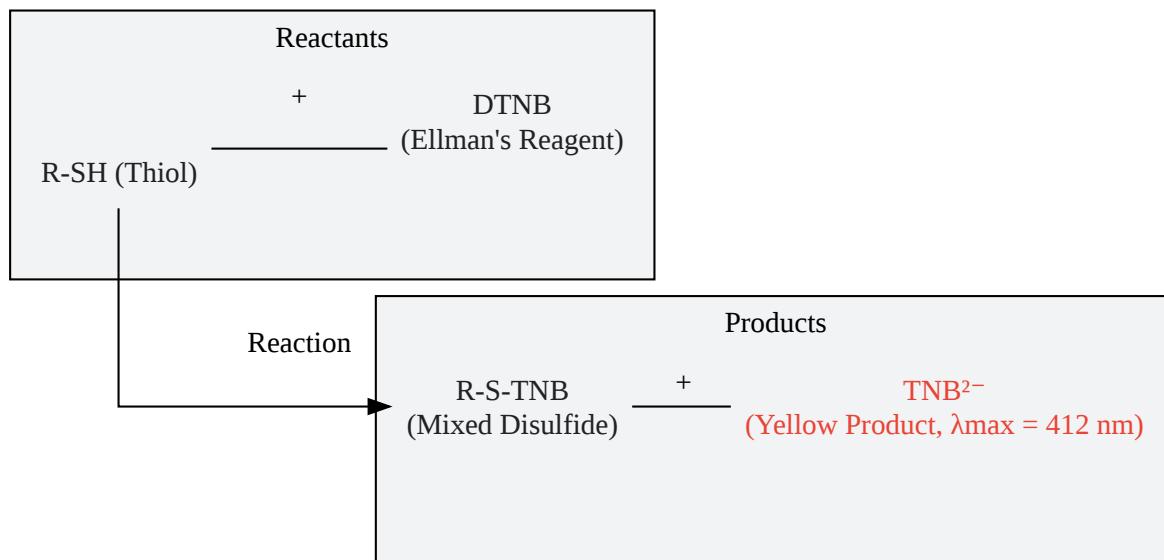
Cat. No.: *B1237142*

[Get Quote](#)

Introduction

The quantification of free sulphydryl (thiol) groups is a critical parameter in numerous areas of research and development, including protein chemistry, pharmacology, and diagnostics. Thiols play essential roles in protein structure and function, enzymatic activity, and cellular redox homeostasis. The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a widely adopted, simple, and reliable colorimetric method for measuring the concentration of free thiols in a variety of samples.^{[1][2][3]} This application note provides detailed protocols for the accurate determination of thiol concentration using the DTNB assay, intended for researchers, scientists, and drug development professionals.

The principle of the assay is based on a thiol-disulfide exchange reaction. DTNB reacts with a free thiol group to produce a mixed disulfide and the stoichiometric release of the 2-nitro-5-thiobenzoate (TNB²⁻) anion.^{[1][4][5]} The resulting TNB²⁻ dianion exhibits a distinct yellow color with a maximum absorbance at 412 nm, which is directly proportional to the concentration of free thiols in the sample.^{[1][2][4]}


Quantitative Data Summary

The accuracy of the DTNB assay is highly dependent on several key parameters, which are summarized in the table below for easy reference.

Parameter	Value	Conditions	Reference(s)
Molar Extinction Coefficient (ϵ) of TNB ²⁻	$14,150 \text{ M}^{-1}\text{cm}^{-1}$	In dilute aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0) at 25°C.[3][4][6][7][8]	[3][4][6][7][8]
$13,600 \text{ M}^{-1}\text{cm}^{-1}$	Original value reported by Ellman (pH 8.0).[3][4][7][8]	[3][4][7][8]	
$13,700 \text{ M}^{-1}\text{cm}^{-1}$	In high salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea).[4][9]	[4][9]	
Wavelength of Maximum Absorbance (λ_{max})	412 nm	Optimal in the pH range of 7.6 - 8.6.[1]	[1]
Optimal pH Range	7.5 - 8.5	For a rapid and complete reaction.[1]	[1]

Reaction Mechanism

The chemical reaction underlying the DTNB assay is a straightforward thiol-disulfide exchange. A thiol-containing compound (R-SH) attacks the disulfide bond of DTNB, leading to the formation of a mixed disulfide (R-S-TNB) and the release of the chromophoric TNB²⁻ anion.

[Click to download full resolution via product page](#)

Figure 1. Chemical reaction of a thiol with DTNB.

Experimental Protocols

Two primary methods are presented for the quantification of thiol groups: the use of a standard curve for highest accuracy and the direct calculation using the molar extinction coefficient for rapid estimation.

Protocol 1: Quantification using a Standard Curve

This method is recommended for achieving the most accurate results as it inherently corrects for minor variations in experimental conditions.

Materials:

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- L-cysteine hydrochloride monohydrate (or other pure thiol standard)

- Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
- Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
- Cuvettes or 96-well microplates

Procedure:

- Preparation of Reagents:
 - DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[1][6] This solution should be prepared fresh.
 - L-cysteine Stock Solution (1.5 mM): Dissolve 5.268 mg of L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol) in 20 mL of Reaction Buffer.[1] Prepare this solution fresh daily to prevent oxidation.
- Preparation of L-cysteine Standards:
 - Perform serial dilutions of the 1.5 mM L-cysteine stock solution with the Reaction Buffer to create a series of standards. Suggested concentrations are 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM (blank).[1]
- Assay Procedure:
 - To 2.5 mL of Reaction Buffer in a cuvette, add 50 μ L of the DTNB solution.
 - Add 250 μ L of each L-cysteine standard or unknown sample to separate cuvettes. For the blank, add 250 μ L of Reaction Buffer.
 - Mix the contents thoroughly and incubate at room temperature for 15 minutes.[1][6]
 - Measure the absorbance of each standard and unknown sample at 412 nm against the blank.
- Data Analysis:

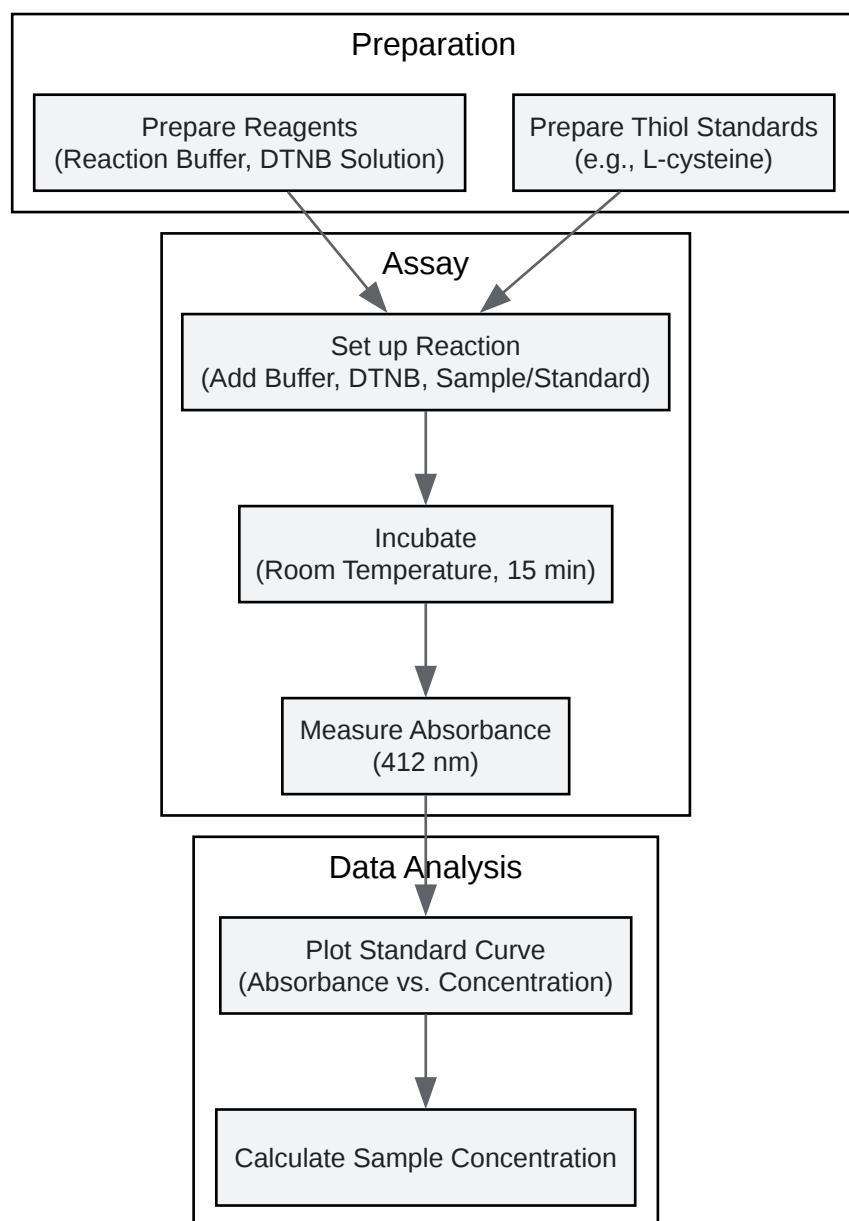
- Subtract the absorbance of the blank from the absorbance readings of all standards and samples.
- Plot the net absorbance of the L-cysteine standards versus their known concentrations to generate a standard curve.
- Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve using the linear regression equation ($y = mx + c$).^{[2][10]} Remember to account for any dilution of the original sample.

Protocol 2: Quantification by Molar Extinction Coefficient

This method provides a more rapid determination of thiol concentration and is suitable when a pure thiol standard is unavailable.

Materials:

- Same as Protocol 1, excluding L-cysteine.


Procedure:

- Preparation of Reagents:
 - Prepare the Reaction Buffer and DTNB Solution as described in Protocol 1.
- Assay Procedure:
 - For each unknown sample, prepare two tubes or cuvettes.
 - To each, add 25 μ L of the DTNB Solution and 1.250 mL of the Reaction Buffer.^{[1][6]}
 - To one tube (the "sample"), add 125 μ L of the unknown sample solution.
 - To the other tube (the "blank"), add 125 μ L of the Reaction Buffer.^{[1][6]}
 - Mix the contents and incubate at room temperature for 15 minutes.

- Measure the absorbance of the sample at 412 nm after zeroing the spectrophotometer with the blank.
- Calculation:
 - Calculate the concentration of free thiols in the cuvette using the Beer-Lambert law:
Concentration (M) = Absorbance / (ϵ * l) Where:
 - Absorbance is the measured absorbance at 412 nm.
 - ϵ is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[\[1\]](#)[\[4\]](#)
 - l is the path length of the cuvette in cm (typically 1 cm).
 - To determine the concentration in the original sample, account for the dilution factor used in the assay.

Experimental Workflow Visualization

The general workflow for quantifying thiols using the DTNB assay is depicted below.

[Click to download full resolution via product page](#)

Figure 2. Generalized workflow for the DTNB assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Note: Accurate Determination of Thiol Concentration using the DTNB Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237142#calculating-thiol-concentration-from-absorbance-values-in-a-dtnb-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com